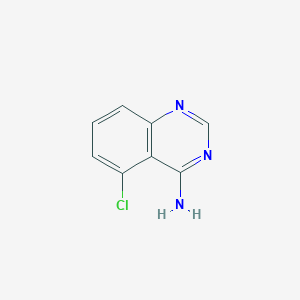

5-Chloroquinazolin-4-amine

Beschreibung

Significance of the Quinazoline Scaffold in Heterocyclic Chemistry

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged" structure in medicinal chemistry. smolecule.com This designation stems from its recurring presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse and potent biological activities. Current time information in Bangalore, IN.nih.gov The rigid, planar structure of the quinazoline core provides an ideal framework for the spatial orientation of various functional groups, enabling specific interactions with a wide array of biological targets.

Quinazoline derivatives are known to exhibit a comprehensive range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, antifungal, and antihypertensive properties. ontosight.aichem-soc.sidigitellinc.comtandfonline.com This versatility has made the quinazoline nucleus a cornerstone in the development of therapeutic agents. researchgate.net Notably, several FDA-approved drugs, such as the anticancer agents gefitinib, erlotinib, and afatinib, feature a quinazolin-4-amine core, underscoring the scaffold's clinical significance. scielo.br The continuous exploration of this scaffold is a major focus in the quest for novel and more effective drug candidates. chem-soc.si

Historical Context of Quinazoline Synthesis and Research

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was achieved by Griess in 1869 through the reaction of 2-aminobenzoic acid with cyanogen. Current time information in Bangalore, IN.semanticscholar.org However, the parent quinazoline molecule itself was not prepared until 1895, when Bischler and Lang accomplished its synthesis via the decarboxylation of a 2-carboxy derivative. scielo.brsemanticscholar.org A more satisfactory and improved synthetic method was later developed by Gabriel in 1903. semanticscholar.org The name "quinazoline" was officially proposed by Widdege, combining "quinoline" and "aza" to denote its identity as a diazanaphthalene. Current time information in Bangalore, IN.semanticscholar.org

Early research into quinazoline synthesis led to the development of several named reactions, such as the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. Current time information in Bangalore, IN. These foundational methods paved the way for the creation of a vast library of quinazoline derivatives. Over the decades, research has evolved from fundamental synthesis to the exploration of the structure-activity relationships of substituted quinazolines, leading to their prominent status in contemporary chemical and pharmaceutical research. researchgate.net

Rationale for Investigating Halogenated Quinazolin-4-amines

The introduction of halogen atoms onto the quinazoline scaffold is a key strategy in synthetic and medicinal chemistry. Halogenated quinazolines, particularly chloro derivatives, serve as highly versatile intermediates for the synthesis of more complex molecules. vulcanchem.comsmolecule.com The carbon-halogen bond provides a reactive site for various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. vulcanchem.comsmolecule.comresearchgate.net

This synthetic flexibility allows for the systematic modification of the quinazoline core, enabling the exploration of structure-activity relationships. The position and nature of the halogen can significantly influence the reactivity and biological profile of the resulting derivatives. nih.gov For instance, the order of reactivity for halogens in cross-coupling reactions (I > Br >> Cl) permits selective and sequential functionalization. smolecule.com Specifically, the 4-aminoquinazoline moiety is a well-established pharmacophore for kinase inhibitors, and the presence of a halogen, such as the chloro group in 5-Chloroquinazolin-4-amine, offers a strategic handle for synthesizing libraries of potential drug candidates. The chloro group itself can also contribute to the biological activity of the final compound, with some chlorinated quinazolines showing notable antimicrobial effects.

Overview of Key Research Areas Pertaining to this compound

This compound (CAS No. 19808-34-5) is a specific halogenated derivative that serves as a valuable building block in chemical synthesis. While extensive research on this particular isomer is not as widespread as for some others, its utility can be inferred from established quinazoline chemistry. The primary research area for this compound is its use as a synthetic intermediate.

Key research applications focus on leveraging the reactivity of the quinazoline core to create more elaborate molecules. For example, the 4-amino group can be derivatized, and the chloro-substituent on the benzene ring can potentially be displaced or used to direct further substitutions, although it is less reactive than halogens at other positions. Research has shown that related 4-chloroquinazolines are common precursors for 4-aminoquinazolines through nucleophilic substitution reactions with various amines. nih.govchem-soc.si The synthesis of N-Benzyl-5-chloroquinazolin-4-amine has been documented, showcasing the modification of the quinazoline-4(3H)-one precursor to its 4-amino derivative.

Given the established importance of the 4-aminoquinazoline scaffold in targeting protein kinases, a significant area of investigation for derivatives of this compound is in the development of kinase inhibitors for cancer therapy. semanticscholar.org The core structure is a known inhibitor of receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). scielo.brsemanticscholar.org Therefore, derivatives synthesized from this compound are explored for their potential as anticancer agents.

Eigenschaften

IUPAC Name |

5-chloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMCMXPOLUVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloroquinazolin-4-amine, and what are their critical optimization parameters?

- Methodological Answer : Synthesis typically begins with 4-chloro-o-phenylenediamine derivatives. A key route involves cyclization using thiourea analogs under reflux conditions (e.g., 8–12 hours in ethanol), followed by chlorination with POCl₃ at 80–120°C. Critical parameters include strict stoichiometric control of chlorinating agents (1:1.2 molar ratio for POCl₃), inert atmosphere (N₂), and purification via silica gel chromatography (hexane/EtOAc gradient). Yield optimization requires monitoring by TLC and recrystallization in ethanol/water mixtures to remove dechlorinated byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with NH₂ protons as broad singlets (δ 5.8–6.2 ppm).

- 13C NMR : Quinazoline carbons resonate at δ 155–165 ppm, with Cl-substituted carbons at δ 120–125 ppm.

- IR : NH₂ stretching (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., CCDC deposition) .

Q. What are common impurities formed during this compound synthesis, and how can they be mitigated?

- Methodological Answer : Major impurities include:

- Dechlorinated quinazoline : Mitigated by using excess POCl₃ and avoiding moisture.

- Incomplete cyclization adducts : Removed via gradient recrystallization (ethanol/water, 70:30 v/v).

- Oxidative byproducts : Controlled by conducting reactions under inert atmospheres. Purity ≥95% is achievable with preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular docking (AutoDock Vina): Predict binding affinity to kinase domains (e.g., EGFR). Prioritize derivatives with docking scores ≤−8 kcal/mol.

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity.

- QSAR models : Use descriptors like logP and polar surface area to correlate structural features with IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay incubation: 48 hours, 37°C).

- Orthogonal validation : Combine enzyme inhibition (e.g., tubulin polymerization) with apoptosis assays (Annexin V staining).

- Meta-analysis : Apply statistical tools (e.g., R/Bioconductor) to aggregate data and identify solvent/vehicle effects (e.g., DMSO cytotoxicity thresholds) .

Q. What in vitro assays are most suitable for evaluating the antitumor potential of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : MTT assay (48-hour exposure, IC₅₀ calculation via GraphPad Prism).

- Mechanistic studies : Tubulin polymerization inhibition (fluorescence-based, IC₅₀ comparison with colchicine).

- Apoptosis : Flow cytometry with PI/Annexin V staining (24-hour treatment) .

Q. How to optimize reaction yields in multi-step syntheses of this compound-based libraries?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) using software (e.g., Minitab).

- Microwave-assisted synthesis : Reduce reaction time (e.g., cyclization from 12 hours to 45 minutes at 100°C).

- Flow chemistry : For exothermic steps (e.g., chlorination), use microreactors to improve safety and yield .

Q. What structural modifications of this compound improve pharmacokinetic properties while maintaining target affinity?

- Methodological Answer :

- Solubility enhancement : Introduce morpholine (logD reduction by 1–2 units) or PEGylated side chains.

- Bioisosteric replacement : Substitute Cl with CF₃ or CN groups (retain steric bulk, improve metabolic stability).

- In vivo validation : Plasma stability assays (mouse/human plasma, 37°C, 1–24 hours) and hepatic microsome testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.